molecular formula C18H16ClN3O B14740987 9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride CAS No. 6625-37-2

9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride

Cat. No.: B14740987
CAS No.: 6625-37-2
M. Wt: 325.8 g/mol
InChI Key: YYUXKMPVHZJDEQ-UHFFFAOYSA-N
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Description

9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride is a chemical compound known for its vibrant color and unique chemical properties. It belongs to the class of phenoxazines, which are heterocyclic compounds containing nitrogen and oxygen atoms in their structure. This compound is often used in various scientific research applications due to its fluorescent properties and ability to act as a dye.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride typically involves the reaction of 9H-benzo[a]phenoxazin-5-one with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced to form different reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a dye and fluorescent probe in various chemical analyses.

    Biology: Employed in staining biological samples for microscopy and imaging studies.

    Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.

    Industry: Utilized in the production of dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism of action of 9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties allow it to bind to certain biomolecules, making it useful for imaging and diagnostic purposes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Nile Blue: Another phenoxazine derivative with similar fluorescent properties.

    Meldola’s Blue: Known for its use as a redox indicator and dye.

    9-Diethylamino-2-hydroxy-5H-benz[a]phenoxazin-5-one: A compound with similar structural features and applications.

Uniqueness

9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride stands out due to its specific fluorescent properties and versatility in various scientific applications. Its ability to undergo different chemical reactions and form various derivatives makes it a valuable compound in research and industry.

Properties

CAS No.

6625-37-2

Molecular Formula

C18H16ClN3O

Molecular Weight

325.8 g/mol

IUPAC Name

(5-aminobenzo[a]phenoxazin-9-ylidene)-dimethylazanium;chloride

InChI

InChI=1S/C18H15N3O.ClH/c1-21(2)11-7-8-15-16(9-11)22-17-10-14(19)12-5-3-4-6-13(12)18(17)20-15;/h3-10,19H,1-2H3;1H

InChI Key

YYUXKMPVHZJDEQ-UHFFFAOYSA-N

Canonical SMILES

C[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)C.[Cl-]

Origin of Product

United States

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